molecular formula C19H17ClFN3O B11539605 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide

Cat. No.: B11539605
M. Wt: 357.8 g/mol
InChI Key: YDKYNKJEAILSPC-FSJBWODESA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide is a complex organic compound that features a combination of indole and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-(1H-indol-3-yl)butanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide is unique due to its specific combination of indole and hydrazide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClFN3O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C19H17ClFN3O/c20-16-7-4-8-17(21)15(16)12-23-24-19(25)10-3-5-13-11-22-18-9-2-1-6-14(13)18/h1-2,4,6-9,11-12,22H,3,5,10H2,(H,24,25)/b23-12+

InChI Key

YDKYNKJEAILSPC-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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